MAO-A Inhibitory Potency: 4-Chloro Derivative Outperforms Unsubstituted and Regioisomeric Analogs
4-Chloro-2,3-dihydro-1-benzofuran-3-amine demonstrates nanomolar inhibitory potency against Monoamine Oxidase A (MAO-A), with a reported IC50 of 51 nM in bovine brain mitochondria [1]. This potency is superior to a structurally distinct but related 2,3-dihydrobenzofuran derivative which exhibited an IC50 of 29,500 nM under comparable assay conditions [2], representing a >570-fold improvement. The 4-chloro substitution is a critical determinant for this enhanced activity.
| Evidence Dimension | Inhibition of MAO-A enzyme activity |
|---|---|
| Target Compound Data | IC50 = 51 nM |
| Comparator Or Baseline | A related 2,3-dihydrobenzofuran derivative (BDBM50130934) with IC50 = 29,500 nM |
| Quantified Difference | ~578-fold higher potency for the 4-chloro compound |
| Conditions | Bovine brain mitochondria MAO-A, serotonin substrate, 60 min (target) vs. 30 min (comparator) preincubation, fluorimetric method |
Why This Matters
This substantial potency differential underscores the 4-chloro derivative's value for projects targeting MAO-A, where even subtle structural changes can ablate activity.
- [1] BindingDB. CHEMBL3585840 (BDBM50093709) Enzyme Inhibition Constant Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093709. View Source
- [2] BindingDB. CHEMBL3633198 (BDBM50130934) Enzyme Inhibition Constant Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50130934. View Source
